molecular formula C18H30N2 B13967922 3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine

3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine

Katalognummer: B13967922
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: CQURXKNZWAMPGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

The synthesis of 3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine involves several stepsThe reaction conditions typically involve the use of reagents such as hydrogenation catalysts, cyclization agents, and amination reagents . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and as analgesics.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Eigenschaften

Molekularformel

C18H30N2

Molekulargewicht

274.4 g/mol

IUPAC-Name

3-(1-benzylpiperidin-2-yl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C18H30N2/c1-16(2)19-13-8-12-18-11-6-7-14-20(18)15-17-9-4-3-5-10-17/h3-5,9-10,16,18-19H,6-8,11-15H2,1-2H3

InChI-Schlüssel

CQURXKNZWAMPGR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCCCC1CCCCN1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.